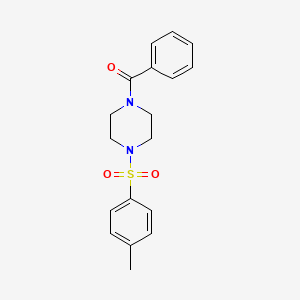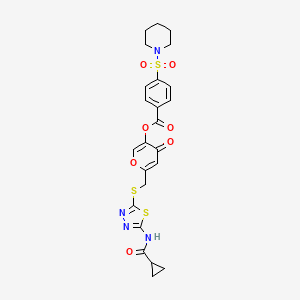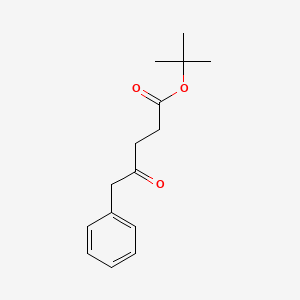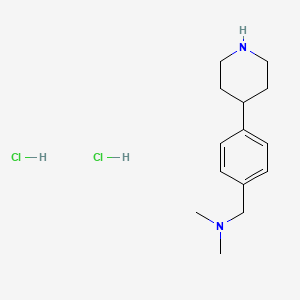![molecular formula C11H24O2Si B2394216 trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol CAS No. 1403767-02-1](/img/structure/B2394216.png)
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol: is a chemical compound with the molecular formula C₁₁H₂₄O₂Si and a molecular weight of 216.4 g/mol . It is characterized by the presence of a cyclobutane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyl ether group. This compound is of interest in various fields of research due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol typically involves the protection of cyclobutanemethanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions, where the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The tert-butyldimethylsilyl ether group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions:
Oxidation: Jones reagent, PCC
Reduction: LiAlH₄
Substitution: TBAF
Major Products Formed:
Oxidation: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanecarboxylic acid
Reduction: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutane
Substitution: Various substituted cyclobutanemethanol derivatives
科学研究应用
Chemistry: In organic synthesis, trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures are often investigated for their potential biological activity. The presence of the cyclobutane ring and the hydroxymethyl group can be crucial for interactions with biological targets.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique structural features. It may also find applications in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is primarily determined by its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the tert-butyldimethylsilyl ether group provides steric protection and influences the compound’s reactivity. The cyclobutane ring can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .
相似化合物的比较
Cyclobutanemethanol: Lacks the tert-butyldimethylsilyl ether group, making it more reactive and less sterically hindered.
trans-3-Hydroxycyclobutanemethanol: Similar structure but without the silyl protecting group, leading to different reactivity and stability.
tert-Butyldimethylsilyl-protected alcohols: Share the silyl protecting group but differ in the core structure, influencing their reactivity and applications.
Uniqueness: trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol is unique due to the combination of the cyclobutane ring and the tert-butyldimethylsilyl ether group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and other applications .
属性
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxycyclobutyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-6-9(7-10)8-12/h9-10,12H,6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUGWZOQASOOEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394133.png)

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2394135.png)

![3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2394138.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2394142.png)
![3-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2394143.png)

![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/new.no-structure.jpg)
![{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride](/img/structure/B2394151.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2394152.png)


